molecular formula C8H8BrN3 B1203761 3-Bromo-5,7-dimetilpirazolo[1,5-a]pirimidina CAS No. 41945-37-3

3-Bromo-5,7-dimetilpirazolo[1,5-a]pirimidina

Número de catálogo: B1203761
Número CAS: 41945-37-3
Peso molecular: 226.07 g/mol
Clave InChI: WUPBXHOKESCXBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules .

Aplicaciones Científicas De Investigación

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements include P264, P270, P301 + P312 + P330, and P501 .

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyrimidines (PPs) are a class of compounds that have been found to interact with various biological targets. The specific target can vary depending on the exact structure of the compound. Some PPs have been found to interact with GABA receptors, acting as nonbenzodiazepinoid antianxiety agents .

Mode of Action

The mode of action of PPs can vary depending on their specific structure and target. For example, if the target is a GABA receptor, the compound may act as an agonist, enhancing the effect of GABA and resulting in anxiolytic effects .

Biochemical Pathways

The biochemical pathways affected by PPs can vary depending on their specific target. If the target is a GABA receptor, the compound would affect the GABAergic pathway, which plays a key role in inhibitory neurotransmission in the central nervous system .

Result of Action

The molecular and cellular effects of PPs can vary depending on their specific target and mode of action. If the target is a GABA receptor, the compound could enhance inhibitory neurotransmission, resulting in anxiolytic effects .

Análisis Bioquímico

Biochemical Properties

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with various enzymes and proteins, influencing their function. For instance, this compound can form a carbanion through halogen-lithium exchange reactions, which then participates in electrophilic addition reactions . This interaction suggests that 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine can act as a substrate or inhibitor in enzymatic processes, potentially leading to the formation of new pharmacologically active derivatives .

Cellular Effects

The effects of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of GABAergic agents, which are crucial for neurotransmission and exhibit sedative and anxiolytic activities . Additionally, its impact on gene expression can lead to changes in cellular metabolism, affecting the overall function of the cell .

Molecular Mechanism

At the molecular level, 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The formation of a carbanion through halogen-lithium exchange reactions allows it to participate in electrophilic addition reactions, resulting in the formation of new compounds . These interactions can alter gene expression, further influencing cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo unexpected transformations, leading to the formation of new reaction products . These transformations can affect the compound’s stability and its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anxiolytic activity, without significant adverse effects . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety is compromised .

Metabolic Pathways

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form a carbanion and participate in electrophilic addition reactions suggests its involvement in complex metabolic processes . These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s pharmacokinetics and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s activity, determining its effectiveness in modulating cellular processes .

Métodos De Preparación

Comparación Con Compuestos Similares

Propiedades

IUPAC Name

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPBXHOKESCXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194704
Record name 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41945-37-3
Record name 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.0g (13.6 mmloes) 5,7-dimethyl pyrazolo[1,5-a]-pyrimidine [Y. Makisumi, Chem. Pharm. Bull. (Tokyo) 10, 612 (1962)] in CHCl3 (25 ml) was added N-bromosuccinimide (NBS) [2.42 g (13.6 mmloes)]. This mixture was heated on the steam bath for 10 minutes, and then allowed to cool to room temperature. The clear yellow solution was then added to an ice cold solution of potassium hydroxide (50 ml, 2N) with good stirring. The CHCl3 layer was dried over Na2SO4, then chromatographed on basic alumina. Evaporation on the CHCl3 eluant afforded a white solid which was further purified by recrystallization from petroleum ether (30°-60°) to give 1.7g (56%) of analytically pure product; mp 115°-6°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.